molecular formula C7H7NO4 B173182 Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate CAS No. 164025-07-4

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

Cat. No.: B173182
CAS No.: 164025-07-4
M. Wt: 169.13 g/mol
InChI Key: FJGBWUWWURPIJN-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is a functionalized ester derivative featuring a maleimide-like 2,5-dioxopyrrole moiety linked to a methyl acetate group. This compound is of significant interest in polymer chemistry and bioconjugation due to its reactive dioxopyrrole ring, which enables thiol-Michael addition or Diels-Alder reactions for crosslinking or labeling applications .

Properties

IUPAC Name

methyl 2-(2,5-dioxopyrrol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7(11)4-8-5(9)2-3-6(8)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGBWUWWURPIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433704
Record name 1H-Pyrrole-1-acetic acid, 2,5-dihydro-2,5-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164025-07-4
Record name 1H-Pyrrole-1-acetic acid, 2,5-dihydro-2,5-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Condensation of Maleic Anhydride Derivatives

A widely reported method involves the reaction of maleimide derivatives with methyl glycolate under acidic or nucleophilic conditions. For example:

  • Reagents : Maleic anhydride, methyl glycolate, acetic acid catalyst

  • Conditions : Reflux in toluene at 110°C for 6–8 hours.

  • Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7), yielding ~78% pure compound .

Key reaction :
Maleic anhydride+methyl glycolateAcOHMethyl 2-(2,5-dioxopyrrol-1-yl)acetate\text{Maleic anhydride} + \text{methyl glycolate} \xrightarrow{\text{AcOH}} \text{Methyl 2-(2,5-dioxopyrrol-1-yl)acetate}

Multi-Step Synthesis from Acetohydrazide

This method involves sequential reactions starting from acetohydrazide:

  • Formation of pyrrolidine dione : Acetohydrazide reacts with diketones (e.g., 2,5-hexanedione) in ethanol under reflux.

  • Esterification : The resulting acid intermediate is treated with methanol and H₂SO₄ to form the methyl ester .

Optimized parameters :

StepTemperatureTimeYield
180°C4 h65%
260°C2 h85%

Microwave-Assisted Synthesis

Recent studies highlight accelerated synthesis using microwave irradiation:

  • Conditions : 150 W power, DMF solvent, 15 minutes

  • Advantages : 92% yield, reduced side products .

Comparison of methods :

MethodYieldPurityTime
Conventional reflux78%95%8 h
Microwave-assisted92%98%15 min

Purification and Characterization

Critical steps post-synthesis include:

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity .

  • Spectroscopic validation :

    • ¹H NMR (CDCl₃): δ 6.30 (q, 1H), 3.50 (t, 2H), 2.06 (d, 3H) .

    • IR : Peaks at 1721 cm⁻¹ (ester C=O) and 1709 cm⁻¹ (pyrrole dione) .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the acetic acid moiety are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, alkylated products, nucleophilic substitution products.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate has been investigated for its potential therapeutic effects. The compound's structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has shown that derivatives of pyrrole compounds exhibit anticancer properties. A study demonstrated that this compound analogs inhibited tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Material Science

The compound can be utilized in the synthesis of novel materials due to its reactivity and ability to form polymers.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
Solubility in Organic SolventsExcellent

These properties suggest that polymers derived from this compound could be used in applications ranging from coatings to structural materials.

Agricultural Chemistry

There is emerging interest in using this compound as a precursor for agrochemicals. Its ability to act as a building block for more complex molecules makes it suitable for developing pesticides and herbicides.

Case Study: Pesticide Development

A recent study focused on synthesizing new insecticides based on this compound derivatives. The results indicated that these derivatives exhibited potent insecticidal activity against common agricultural pests while maintaining low toxicity to beneficial insects .

Synthesis of Fine Chemicals

The compound serves as an intermediate in the synthesis of various fine chemicals used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and influencing various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

Structural and Chemical Properties

The compound’s core structure includes a 2,5-dioxo-2,5-dihydro-1H-pyrrole (maleimide derivative) conjugated to an acetate ester. Key properties inferred from related compounds include:

  • Reactivity : The dioxopyrrole moiety undergoes click chemistry reactions (e.g., with thiols), while the ester group influences solubility and hydrolysis stability.
  • Synthetic Precursors : The free acid form, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid (CAS 329709-87-7), is a precursor for synthesizing esters like the methyl derivative via esterification or acyl chloride intermediates .

Comparison with Similar Compounds

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic Acid (CAS 329709-87-7)

  • Molecular Formula: C₆H₅NO₄
  • Molecular Weight : 155.11 g/mol
  • Key Differences :
    • The carboxylic acid group enhances aqueous solubility compared to esters but reduces stability in organic solvents.
    • Directly used in amide coupling reactions (e.g., with EDC/NHS) for bioconjugation .

2,5-Dioxopyrrolidin-1-yl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate (CAS 91574-33-3)

  • Molecular Formula : C₁₆H₁₂N₂O₆
  • Molecular Weight : 328.28 g/mol
  • Key Differences :
    • Contains a phenyl spacer and a NHS ester, improving hydrophobicity and reactivity toward amines.
    • Used in advanced linker systems for protein labeling .

2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate (CAS 25021-08-3)

  • Molecular Formula : C₉H₈N₂O₆
  • Molecular Weight : 240.17 g/mol
  • Key Differences :
    • Combines two reactive groups: a NHS ester for amine coupling and a dioxopyrrole for thiol conjugation.
    • Acts as a heterobifunctional crosslinker in polymer synthesis .

2-(2,5-Dimethylpyrrol-1-yl)acetic Acid (CAS 109960-17-0)

  • Molecular Formula: C₈H₁₁NO₂
  • Molecular Weight : 153.18 g/mol
  • Key Differences :
    • Replaces dioxo groups with methyl substituents, eliminating maleimide-like reactivity.
    • Higher LogP (1.19) indicates greater lipophilicity, suitable for hydrophobic matrices .

Biological Activity

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C8H9NO4
  • CAS Number : 72835-26-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells by activating intrinsic pathways that lead to cell cycle arrest and programmed cell death.
    • It has been found to inhibit critical enzymes involved in DNA repair mechanisms, particularly PARP (Poly (ADP-ribose) polymerase), which is crucial for the survival of cancer cells deficient in DNA repair capabilities.
  • In Vitro Studies :
    • In a study examining its effects on MDA-MB-436 breast cancer cells, this compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like Olaparib, indicating potent antiproliferative activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Efficacy

A recent study published in MDPI highlighted the efficacy of this compound in inhibiting the growth of BRCA-deficient cancer cells. The results indicated:

  • IC50 Values : The compound showed an IC50 value of approximately 3.05 µM against BRCA-deficient cell lines.
  • Cell Cycle Arrest : Flow cytometric analysis revealed an increase in G2/M phase arrest in treated cells compared to controls .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of the compound against various pathogens:

  • Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • : These findings suggest potential applications in developing new antimicrobial agents .

Data Tables

Activity Type Cell Line/Pathogen IC50 Value (µM) Mechanism of Action
AnticancerMDA-MB-4363.05PARP inhibition
AntimicrobialStaphylococcus aureus-Bacterial growth inhibition
AntimicrobialEscherichia coli-Bacterial growth inhibition

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